

AF 594 Carboxylic Acid for Covalent Labeling: A Technical Guide

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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

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This in-depth technical guide provides a comprehensive overview of **AF 594 carboxylic acid** and its application in the covalent labeling of biomolecules. AF 594, a bright, photostable, and red-fluorescent dye, is a valuable tool for a wide range of biological imaging and detection applications. This guide will delve into the chemical properties, labeling methodologies, and experimental considerations for successfully employing **AF 594 carboxylic acid** in your research.

Core Concepts: Understanding AF 594 Chemistry

AF 594 is a member of the Alexa Fluor family of dyes, known for their superior performance in fluorescence-based assays. The carboxylic acid derivative of AF 594 serves as a versatile starting material for covalent labeling. While the carboxylic acid group itself is not inherently reactive towards common functional groups on biomolecules, it can be chemically activated to form stable covalent bonds, primarily with primary amines.

A more common and direct approach for labeling primary amines involves the use of the N-hydroxysuccinimidyl (NHS) ester derivative of AF 594. The NHS ester is a highly reactive form that readily couples with primary amines under mild conditions, forming a stable amide bond. This guide will cover both the activation of the carboxylic acid and the use of the more prevalent AF 594 NHS ester.

Quantitative Data Summary

For ease of comparison, the key specifications of AF 594 and its derivatives are summarized in the tables below.

Property	Value	Reference(s)
Excitation Maximum (Ex)	590 nm	[1] [2]
Emission Maximum (Em)	617 nm	[1] [2]
Molar Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[1]
Recommended Laser Lines	561 nm or 594 nm	[3]
pH Sensitivity	pH-insensitive from pH 4 to pH 10	[1]

Derivative	Reactive Group	Reactivity	Molecular Weight
AF 594 Carboxylic Acid	Carboxylic Acid	Requires activation to react with amines	~700 Da (approx.)
AF 594 NHS Ester	NHS Ester	Primary amines on proteins and oligonucleotides	~820 Da

Experimental Protocols

Protocol 1: Covalent Labeling using AF 594 Carboxylic Acid with EDAC Activation

This protocol describes the covalent labeling of a protein with **AF 594 carboxylic acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) as a crosslinker to activate the carboxyl group.

Materials:

- **AF 594 carboxylic acid**

- Protein to be labeled (in amine-free buffer, e.g., PBS)
- EDAC (or EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to enhance efficiency)
- Activation/Labeling Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the Activation/Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
- Dye Preparation: Dissolve **AF 594 carboxylic acid** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
- Activation and Labeling: a. Add a 10 to 20-fold molar excess of **AF 594 carboxylic acid** to the protein solution. b. Add a 2-fold molar excess of EDAC (and Sulfo-NHS, if used) over the dye to the reaction mixture. c. Incubate the reaction for 2 hours at room temperature, protected from light.
- Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.
- Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Covalent Labeling using AF 594 NHS Ester

This protocol details the more common method of labeling proteins with the amine-reactive AF 594 NHS ester.^{[1][4]}

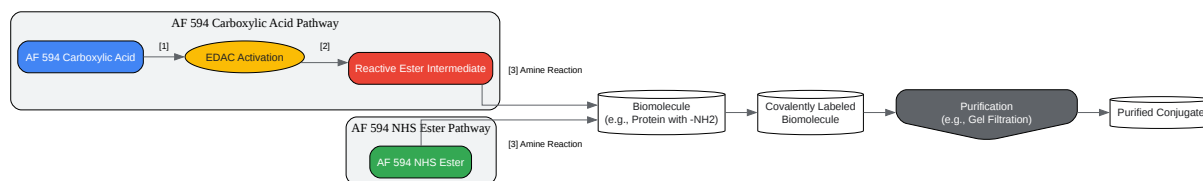
Materials:

- AF 594 NHS Ester
- Protein to be labeled (in amine-free buffer, e.g., PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]
- Anhydrous DMSO or DMF
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

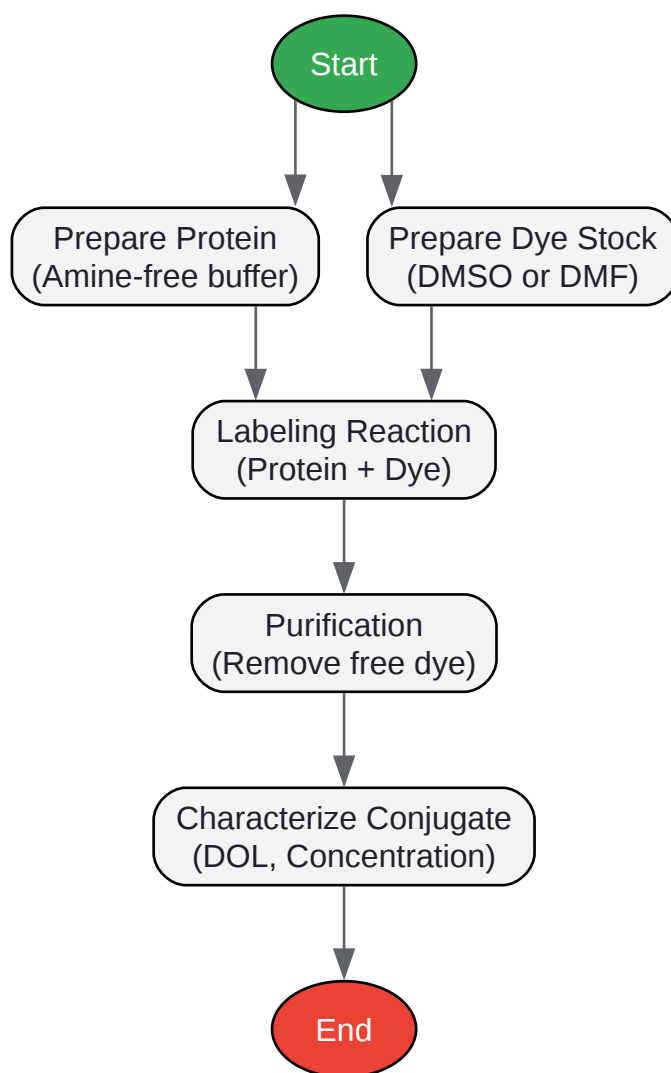
- Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of at least 2 mg/mL.[1] The protein solution must be free of amine-containing substances like Tris or glycine.[5]
- Dye Preparation: Immediately before use, dissolve the AF 594 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[1]
- Labeling Reaction: a. Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. b. Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Quenching: The reaction can be stopped by the addition of a quenching reagent like hydroxylamine or by proceeding directly to purification.
- Purification: Separate the dye-protein conjugate from the free dye using a gel filtration column.

Visualizations



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Caption: Covalent labeling workflows for **AF 594 carboxylic acid** and its NHS ester derivative.



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Caption: A generalized experimental workflow for protein labeling with AF 594.

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